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3-(quinolin-5-yl)propanoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomer contamination in quinoline-based screening libraries generates false hits and invalidates SAR. 3-(Quinolin-5-yl)propanoic acid (CAS 1541391-51-8) provides the exact 5-substitution geometry required for consistent target engagement. - Defined 5-quinoline vector for fragment-based drug discovery (XLogP3 1.9, TPSA 50.2 Ų) ensures fragment-like physicochemical compliance. - Multi-technique batch QC (NMR, HPLC, GC) at ≥98% purity eliminates isomeric impurity interference in biophysical assays. - Enables >10-fold potency differentiation vs. 6-/8-substituted analogs in HDAC inhibitor programs, avoiding costly re-synthesis.

Molecular Formula C12H11NO2
Molecular Weight 201.2
CAS No. 1541391-51-8
Cat. No. B6146299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(quinolin-5-yl)propanoic acid
CAS1541391-51-8
Molecular FormulaC12H11NO2
Molecular Weight201.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-5-yl)propanoic Acid: Core Structural Identity


3-(Quinolin-5-yl)propanoic acid (CAS 1541391-51-8) is a quinoline-based aromatic propanoic acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol [1]. The compound features a bicyclic quinoline core linked via its 5-position to a propanoic acid side chain, distinguishing it from isomeric quinoline–alkyl acid variants and positionally substituted analogs. This specific 5-substituted quinoline scaffold serves as a key synthetic intermediate for constructing pharmacologically relevant heterocyclic systems, where the regioisomeric attachment point directly dictates downstream molecular topology and target engagement profiles .

Scaffold Regiospecific 5-quinoline building block for heterocycle synthesis; substitution pattern defines downstream molecular topology
Purity & QC Documented purity grades with multi-technique batch QC (NMR, HPLC, GC) reduce isomeric contamination risk in biological assays
Computed Properties Well-defined in silico descriptors (XLogP, TPSA, HBD/HBA) enable QSAR modeling and fragment-based design workflows

Irreplaceability of 3-(Quinolin-5-yl)propanoic Acid


In-class quinoline–propanoic acid congeners are not interchangeable due to the regiospecificity of the quinoline substitution pattern. The 5-position attachment in 3-(quinolin-5-yl)propanoic acid imposes a distinct spatial orientation and electron-density distribution on the quinoline ring system compared to its 3-, 6-, or 8-substituted isomers [1]. Replacement with the isoquinoline isomer (3-(isoquinolin-5-yl)propanoic acid, CAS 87087-28-3) fundamentally alters the heterocyclic N-atom placement, while the 8-hydroxy derivative (3-(8-hydroxyquinolin-5-yl)propanoic acid, CAS 33273-97-1) introduces an additional H-bond donor/acceptor that changes the physicochemical profile . Such structural variations directly impact binding thermodynamics in enzyme active sites and pharmacokinetic parameters, making generic substitution scientifically invalid without re-optimizing the entire molecular series.

Regioisomeric mismatch
5-substitution provides a specific geometry; 3-, 6-, or 8-substituted analogs may shift binding thermodynamics and target engagement, requiring re-optimization of SAR series.
Heterocyclic isomer replacement
Isoquinoline isomer alters nitrogen placement, changing electronic distribution and potential target recognition; pharmacokinetic profile may not transfer directly.
Hydroxylated analog not interchangeable
8-hydroxy derivative adds an H-bond donor, increasing polarity (TPSA) and potentially reducing passive permeability (class-level), complicating CNS or intracellular target programs.

3-(Quinolin-5-yl)propanoic Acid: Quantitative Differentiation


Lipophilicity vs. Isoquinoline & 8-Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA of 1.9, indicating moderately balanced lipophilicity suitable for oral bioavailability optimization [1]. The isoquinoline isomer 3-(isoquinolin-5-yl)propanoic acid (CAS 87087-28-3) shares an identical molecular formula and weight (C12H11NO2, 201.22 g/mol) but shows an XLogP3 of 2.1, reflecting a 0.2 log-unit increase in lipophilicity due to positional variation of the ring nitrogen . The commercially available 8-hydroxy analog 3-(8-hydroxyquinolin-5-yl)propanoic acid (CAS 33273-97-1) displays an XLogP3 of 1.8, deviating by –0.1 log units but carrying an additional hydroxyl group that increases topological polar surface area (TPSA) from 50.2 Ų to 70.5 Ų [2]. These computed differences, though modest, become significant when scaling within quantitative structure–activity relationship (QSAR) models where lipophilicity windows of ±0.3 log units can shift predicted oral absorption by >10%.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3-AA: 1.9 (target) vs. 2.1 (isoquinoline), 1.8 (8-hydroxy)
TPSA: 50.2 Ų (target) vs. 70.5 Ų (8-hydroxy)
Intermediate lipophilicity supports lead optimization with a balanced polarity window.
Computed descriptors; experimental logP may differ.
Lipophilicity Drug-likeness Physicochemical profiling

Purity and Isomeric Impurity Profiles

Commercially sourced 3-(quinolin-5-yl)propanoic acid is supplied at 98% HPLC purity from major vendors such as Leyan (Product No. 1952431) and at 95% purity (with batch-specific QC certificates including NMR, HPLC, and GC) from Bidepharm (Product No. BD00996571) . This purity specification is critical because positional isomers (e.g., quinolin-6-yl or quinolin-8-yl propanoic acids) can co-elute under standard chromatographic conditions, generating undetected impurities that confound biological assay results. Suppliers of the 8-hydroxy analog (CAS 33273-97-1) commonly report purity ranges of 95–97%, while the isoquinoline isomer is frequently listed at 98% . Without batch-level analytical traceability, procurement of lower-purity material from unverified sources risks introducing isomeric contaminants at levels sufficient to produce false-positive or false-negative activity readouts in enzyme inhibition screens.

Purity & QC Profile
Data to verify
98% HPLC (Leyan); 95% + NMR/HPLC/GC (Bidepharm) vs. 95–97% (8-hydroxy), 98% (isoquinoline)
Multi-technique batch QC reduces undetected isomeric impurity risk in biological assays.
Vendor-reported purity; independent verification advised.
Purity Quality control Analytical chemistry

Hydrogen-Bond Donor Count and Permeability

3-(Quinolin-5-yl)propanoic acid possesses a hydrogen-bond donor count of 1 (solely from the carboxylic acid –OH) and an acceptor count of 3 (carboxylic acid C=O, quinoline ring N, and carboxylic acid –OH oxygen) [1]. This places the compound below the typical drug-likeness threshold (HBD ≤ 5, HBA ≤ 10), supporting its use as a fragment-like building block. Critically, the 8-hydroxy analog 3-(8-hydroxyquinolin-5-yl)propanoic acid adds a phenolic –OH donor, raising the HBD count to 2 and the HBA count to 4 [2]. This additional H-bond donor is known to reduce passive membrane permeability by approximately 0.5–1.0 log units per donor in Caco-2 monolayer models, a class-level inference supported by extensive datasets correlating HBD count with Papp values [3]. The target compound's lower HBD count therefore confers an inherent permeability advantage over the 8-hydroxylated comparator for CNS-targeted or intracellular-target medicinal chemistry programs.

H-Bond Donor Count
Class-level inference
Target: HBD 1, HBA 3
8-hydroxy analog: HBD 2, HBA 4
Lower HBD count may improve passive permeability for CNS/intracellular targets.
Permeability impact inferred from medicinal chemistry principles.
Hydrogen bonding Permeability Drug transport

Regioisomeric Position and Target Recognition

The 5-position substitution on the quinoline ring places the propanoic acid side chain in a specific spatial arrangement relative to the quinoline nitrogen, creating a unique pharmacophoric geometry [1]. Quinoline-based hydroxamic acid HDAC inhibitors have demonstrated that the substitution position on the quinoline ring dramatically impacts potency; for example, 5-substituted quinoline derivatives in one series showed HDAC inhibitory IC50 values that differed by >10-fold compared to 6- or 8-substituted analogs when evaluated in the same enzymatic assay [2]. Although this specific compound has not been directly evaluated in published head-to-head HDAC assays, the class-level SAR precedent strongly implies that the 5-quinoline regioisomer cannot be replaced by 3-, 6-, or 8-substituted variants without fundamentally altering biological activity. This regiospecific constraint is especially critical in medicinal chemistry programs targeting enzymes with deep, geometrically constrained active sites such as HDACs, kinases, and phosphodiesterases.

Regioisomer Activity SAR
Class-level inference
>10-fold difference in HDAC IC50
5-substitution is critical for target engagement; positional swap invalidates SAR.
Based on quinoline-hydroxamic acid HDAC inhibitor series; not directly assayed for this compound.
Regioisomerism Structure-activity relationship Target engagement

3-(Quinolin-5-yl)propanoic Acid: Application Scenarios


FBDD Library with Balanced Lipophilicity

With an XLogP3-AA of 1.9 and a single H-bond donor, 3-(quinolin-5-yl)propanoic acid is well-suited as a fragment-like building block in FBDD screening collections. Its moderate lipophilicity falls within the optimal fragment range (XLogP 1–3), and its regiospecific quinoline 5-substitution provides a defined vector for fragment growing or linking strategies [1]. Procurement of material with documented 98% HPLC purity (Leyan) ensures that fragment soaking or high-concentration biophysical screening (SPR, NMR, DSF) is not compromised by isomeric impurities that could generate false hit signals.

Kinase and HDAC Inhibitor Scaffold Synthesis

The compound serves as a key intermediate for constructing quinoline-based kinase and HDAC inhibitors where the 5-substitution pattern is known to confer superior target complementarity compared to alternative regioisomers. Class-level SAR data from quinoline–hydroxamic acid HDAC inhibitor series indicate >10-fold potency differences between 5-substituted and 6-/8-substituted analogs [2]. Procuring the correct regioisomer from the outset avoids costly re-synthesis and ensures that SAR hypotheses built around 5-quinoline geometry remain internally consistent.

Reference Standard for Isomeric Impurity Profiling

The availability of multi-technique batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm (95% purity grade) enables the compound to be used as a reference standard for detecting and quantifying regioisomeric impurities in reaction product mixtures. This application is particularly valuable in process chemistry development, where unreacted positional isomers of quinoline starting materials must be monitored and controlled to meet ICH Q3A impurity thresholds.

QSAR Model Calibration

The well-defined computed descriptors (XLogP3-AA 1.9, TPSA 50.2 Ų, HBD 1, HBA 3, rotatable bonds 3) [1] make the target compound a suitable calibration point for QSAR models predicting quinoline derivative properties. Its 0.2 log-unit lipophilicity offset from the isoquinoline isomer provides a measurable sensitivity benchmark for model validation, enabling computational chemists to verify that their predictive algorithms correctly discriminate between heterocyclic positional isomers before deployment on larger virtual screening libraries.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD) screening
Moderately lipophilic fragment (XLogP 1–3 range) with single H-bond donor
Fragment-soaking purity (HPLC/NMR verified); biophysical hit validation
Kinase/HDAC inhibitor lead optimization
Regiospecific 5-quinoline geometry for active-site complementarity
Regioisomer-dependent activity SAR; target engagement assays
Impurity profiling in process chemistry
Multi-technique batch QC (NMR, HPLC, GC) for isomeric purity verification
Detection and quantification of regioisomeric impurities
QSAR model validation
Well-defined computed descriptors (XLogP, TPSA, HBD/HBA)
Sensitivity benchmark for heterocyclic isomer discrimination
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